molecular formula C14H9ClN2O2 B1421996 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione CAS No. 1457483-77-0

2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione

Cat. No. B1421996
M. Wt: 272.68 g/mol
InChI Key: BQTCJOSHIVQMEP-UHFFFAOYSA-N
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Description

“2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” is a small molecule with the chemical formula C14H9ClN2O2 . It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .


Molecular Structure Analysis

The molecular structure of “2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” consists of a isoindole ring attached to a 2-chloropyridin-4-yl group . The average molecular weight is 272.686 and the monoisotopic weight is 272.035255249 .

Scientific Research Applications

1. Molecular Structure and Packing Analysis

Research on similar compounds, like N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a close analog, has been conducted to understand their molecular structure and packing. These studies typically involve analyzing hydrogen-bonding and C—H⋯π interactions which are crucial for the compound's stability (Wang, Jian, & Liu, 2008).

2. Synthesis Methods

Efficient synthesis methods for similar compounds have been explored. For instance, a study detailed the synthesis of various 2-[(Arylaminomethyl)-isoindole-1,3-dione derivatives through conventional and microwave-assisted reactions, providing insights into possible synthesis pathways for the compound (Sena et al., 2007).

3. Vibrational and DFT Studies

Vibrational and Density Functional Theory (DFT) studies, similar to those performed on 2-chloro-1H-isoindole-1,3(2H)-dione, offer valuable information on the fundamental modes and geometric optimization of such compounds (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

4. Crystal Structure Analysis

The crystal structure and conformation of compounds like 2-[(phenylamino) methyl]-isoindole-1,3-dione have been extensively studied. Such analyses help understand the hydrogen bonding interactions which play a vital role in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

5. Antimicrobial Screening

Some studies focus on the antimicrobial properties of isoindole-1,3-dione derivatives, indicating potential applications in developing chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Safety And Hazards

The safety and hazards associated with “2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” are not available in the current resources .

properties

IUPAC Name

2-[(2-chloropyridin-4-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-7-9(5-6-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTCJOSHIVQMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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